Chemical structure and properties of (3-(1H-Indol-5-yl)phenyl)methanol
Chemical structure and properties of (3-(1H-Indol-5-yl)phenyl)methanol
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-(1H-Indol-5-yl)phenyl)methanol , a critical biaryl building block in medicinal chemistry.
Executive Summary
(3-(1H-Indol-5-yl)phenyl)methanol is a biaryl scaffold characterized by an indole core substituted at the C5 position with a meta-hydroxymethylphenyl group. This molecule serves as a versatile intermediate in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes. Its structural duality—combining the electron-rich, hydrogen-bond-donating indole ring with a modifiable benzyl alcohol handle—makes it a privileged fragment for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of two aromatic systems connected by a single bond (biaryl axis). The indole C5 position is electronically favorable for cross-coupling, while the meta-benzyl alcohol provides a vector for further functionalization (oxidation, halogenation, or etherification) without sterically interfering with the indole nitrogen's hydrogen bonding potential.
| Property | Value |
| IUPAC Name | (3-(1H-Indol-5-yl)phenyl)methanol |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| CAS Number | Not widely listed; typically synthesized de novo |
| SMILES | OCC1=CC=CC(C2=CC3=C(NC=C3)C=C2)=C1 |
| Appearance | Off-white to pale yellow solid |
Calculated Physicochemical Parameters
These values are critical for assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).
| Parameter | Value | Interpretation |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 36.0 Ų | Excellent range for CNS penetration (<90 Ų) and oral bioavailability. |
| H-Bond Donors | 2 | Indole N-H and Alcohol O-H. |
| H-Bond Acceptors | 1 | Alcohol Oxygen. |
| pKa (Indole NH) | ~16.9 | Very weak acid; deprotonation requires strong bases (e.g., NaH). |
| pKa (Alcohol OH) | ~15.5 | Typical primary alcohol acidity. |
Synthetic Methodology
The most robust route to (3-(1H-Indol-5-yl)phenyl)methanol is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and lower toxicity.
Retrosynthetic Analysis
The C5–C(Ar) bond is formed by coupling an electrophilic indole species with a nucleophilic phenyl species, or vice versa. The preferred disconnection utilizes Indole-5-boronic acid and 3-bromobenzyl alcohol to avoid protecting the indole nitrogen, as the boronic acid is tolerant of the free N-H under mild conditions.
Optimized Synthesis Protocol
Reaction Scale: 1.0 mmol basis
Reagents:
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Nucleophile: 1H-Indol-5-ylboronic acid (1.2 equiv)
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Electrophile: 3-Bromobenzyl alcohol (1.0 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
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Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
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Inertion: Charge a reaction vial with Indole-5-boronic acid (193 mg), 3-Bromobenzyl alcohol (187 mg), and Pd(dppf)Cl₂ (25 mg). Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (MW 187).
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Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient, typically eluting at 40% EtOAc).
Synthesis Logic Diagram (DOT)
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl indole.
Medicinal Chemistry Applications
This scaffold is highly valued because it presents a "privileged structure" (the indole) with a "versatile handle" (the benzyl alcohol).
Pharmacophore Mapping
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Indole N-H: Acts as a hydrogen bond donor. In kinase inhibitors, this often binds to the hinge region (e.g., Glu or Asp residues) of the ATP binding pocket.
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Biaryl Axis: Provides a rigid spacer that orients the two rings. The 5-substitution pattern extends the molecule into the hydrophobic back-pocket of enzymes.
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Benzyl Alcohol:
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H-Bonding: Can interact with solvent-exposed residues.
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Synthetic Handle: Can be oxidized to a carboxylic acid (to improve solubility/selectivity) or converted to a benzyl chloride for alkylation of amines (creating solubilizing tails).
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Metabolic Stability & Derivatization
The primary metabolic liability of this molecule is the oxidation of the benzyl alcohol to the corresponding benzoic acid by Alcohol Dehydrogenase (ADH) or Cytochrome P450 enzymes.
Derivatization Pathway:
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Oxidation: Alcohol
Aldehyde Carboxylic Acid (Solubility , Permeability ). -
Amination: Alcohol
Mesylate Amine (Solubility , pKa modulation).
Functionalization Diagram (DOT)
Caption: Synthetic utility of the benzyl alcohol handle for generating diverse library candidates.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be limited, standard precautions for biaryl indoles apply.
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GHS Classification: Warning.[2]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon). The indole ring is susceptible to oxidation (browning) upon prolonged exposure to air and light.
References
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Suzuki-Miyaura Coupling of Indoles
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General Suzuki Protocol
- Title: Suzuki-Miyaura Cross-Coupling: Substrate Scope and Mechanistic Investig
- Source:N
- Context: Provides standard conditions (Pd(dppf)Cl2, K2CO3) used in the protocol above.
-
Indole Physicochemical Properties
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluoro-6-methyl-1H-indole | 1000343-16-7 [sigmaaldrich.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-FLUORO-3-[2-[4-METHOXY-4-[[(R)-PHENYLSULPHINYL]METHYL]-1-PIPERIDINYL]ETHYL]-1H-INDOLE | 158848-32-9 [chemicalbook.com]
- 5. 1H-Indol-5-ol, 1-(phenylmethyl)- | C15H13NO | CID 10775462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 7. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
